molecular formula C10H10N2O B1587027 7-Methoxyquinolin-3-amine CAS No. 87199-83-5

7-Methoxyquinolin-3-amine

Cat. No.: B1587027
CAS No.: 87199-83-5
M. Wt: 174.2 g/mol
InChI Key: HKLSFALZGDMVDE-UHFFFAOYSA-N
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Description

7-Methoxyquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a methoxy group at the 7th position and an amine group at the 3rd position of the quinoline ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinolin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxyquinoline.

    Nitration: The 7-methoxyquinoline undergoes nitration to form 7-methoxy-3-nitroquinoline.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of 7-methoxyquinoline.

    Efficient Reduction: Use of industrial-scale hydrogenation reactors for the reduction step.

    Purification: The final product is purified using crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or iron powder in acidic conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various N-substituted quinoline derivatives.

Scientific Research Applications

7-Methoxyquinolin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of antimalarial, antibacterial, and anticancer agents.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxyquinolin-3-amine involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may affect pathways related to cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

    6-Methoxyquinolin-8-amine: Similar structure but with the methoxy group at the 6th position and the amine group at the 8th position.

    7-Methoxyquinoline: Lacks the amine group at the 3rd position.

    8-Amino-6-Methoxyquinoline: Has the methoxy group at the 6th position and the amine group at the 8th position.

Uniqueness: 7-Methoxyquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups make it a valuable intermediate for synthesizing a wide range of biologically active compounds.

Properties

IUPAC Name

7-methoxyquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLSFALZGDMVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398096
Record name 7-methoxyquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87199-83-5
Record name 7-methoxyquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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